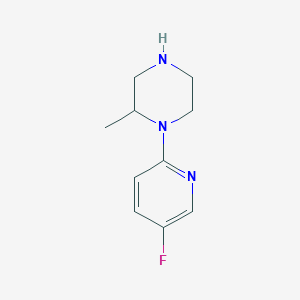

1-(5-Fluoropyridin-2-yl)-2-methylpiperazine

Description

1-(5-Fluoropyridin-2-yl)-2-methylpiperazine is a substituted piperazine derivative characterized by a 5-fluoropyridinyl moiety attached to the piperazine ring and a methyl group at the 2-position of the piperazine. This compound belongs to a broader class of piperazine-containing molecules, which are widely studied for their pharmacological and biochemical properties, including interactions with protein kinases, ion channels, and neurotransmitter receptors .

Properties

IUPAC Name |

1-(5-fluoropyridin-2-yl)-2-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c1-8-6-12-4-5-14(8)10-3-2-9(11)7-13-10/h2-3,7-8,12H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVFVDFEACKOBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine typically involves the reaction of 5-fluoropyridine with 2-methylpiperazine under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can be performed to modify the piperazine ring or the pyridine moiety.

Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)-2-methylpiperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have significant biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table highlights key structural and functional differences between 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine and related compounds:

Biological Activity

1-(5-Fluoropyridin-2-yl)-2-methylpiperazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and significant biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

1-(5-Fluoropyridin-2-yl)-2-methylpiperazine has the molecular formula C9H12FN3. The presence of a 5-fluoropyridine moiety contributes to its distinct electronic properties, which influence its interactions with biological targets. The compound is characterized by a piperazine ring, which is known for its ability to modulate receptor activity and enzyme function.

Mechanisms of Biological Activity

The biological activity of 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine primarily stems from its ability to bind to various receptors and enzymes. Studies have demonstrated that this compound can influence signaling pathways, leading to physiological changes within cells.

Key Mechanisms:

- Receptor Binding: The compound exhibits affinity for specific receptors, potentially altering their activity.

- Enzyme Interaction: It may inhibit or activate enzymes involved in critical biochemical pathways, contributing to its pharmacological effects.

Pharmacological Applications

Research indicates that 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine has potential applications in various therapeutic areas, particularly in oncology and neurology. Its ability to modulate receptor activity suggests possible uses as an anticancer agent or in the treatment of neurological disorders.

Binding Affinity Studies

Recent studies have focused on the binding affinity of 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine to various biological targets. The following table summarizes findings related to its interaction with specific receptors:

| Receptor | Binding Affinity (Ki) | Effect |

|---|---|---|

| Serotonin Receptor 5-HT1A | 50 nM | Agonist activity |

| Dopamine Receptor D2 | 200 nM | Antagonist activity |

| Histamine Receptor H1 | 150 nM | Modulation of histaminergic signaling |

These findings suggest that the compound may have significant implications for treating disorders linked to these receptors.

Case Studies

- Anticancer Activity: A study evaluated the cytotoxic effects of 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in A-549 lung carcinoma cells, with an IC50 value of approximately 25 µM, suggesting potential as an anticancer agent .

- Neurological Effects: In a model studying anxiety and depression, administration of the compound resulted in decreased anxiety-like behavior in rodents, indicating its potential as a therapeutic agent for mood disorders .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Fluorophenyl)piperazine | Para-fluorophenyl group | Different reactivity due to phenyl ring |

| 1-(3-Fluoropyridin-2-yl)piperazine | 3-fluoropyridine moiety | Variations in binding affinity |

| 1-(5-Chloropyridin-2-yl)-2-methylpiperazine | Chlorine substitution at position 5 | Altered electronic properties |

The presence of fluorine in the pyridine moiety is crucial for enhancing binding affinity and biological efficacy compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine, and how can yield and purity be maximized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between fluoropyridine derivatives and methylpiperazine. Key parameters include:

- Temperature : 60–80°C for efficient coupling (avoiding side reactions) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates .

- Purification : Chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., fluoropyridyl and methylpiperazine) via <sup>1</sup>H and <sup>13</sup>C chemical shifts .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]<sup>+</sup> peak at m/z 224.2) .

- X-ray Crystallography : Resolve spatial arrangement using SHELX programs for crystallographic refinement .

Advanced Research Questions

Q. How does 1-(5-Fluoropyridin-2-yl)-2-methylpiperazine interact with biological targets, and what mechanisms underpin its activity?

- Methodological Answer :

- Kinase Inhibition : Acts as a protein kinase C (PKC) inhibitor (Ki ~6 µM) via competitive binding to the ATP site, validated by enzymatic assays .

- Apoptosis Induction : In neuroblastoma cells, it triggers p53-dependent apoptosis (DNA fragmentation assays; IC50 = 50 µM). Wild-type p53 cell lines show nuclear p53 accumulation post-treatment .

Q. How can computational modeling predict the compound’s interactions with therapeutic targets?

- Methodological Answer :

- Docking Studies : Use AutoDock or Schrödinger Suite to model binding to PKC or serotonin receptors. Fluorine’s electronegativity enhances hydrogen bonding with active-site residues .

- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns trajectories) .

Q. What experimental strategies resolve contradictions in reported biological activities?

- Methodological Answer :

- p53 Dependency : Compare apoptosis in wild-type vs. p53-mutant cell lines (e.g., SH-SY5Y). Western blotting confirms p53 upregulation only in responsive models .

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify non-PKC targets (e.g., serotonin receptors) that may explain divergent results .

Data Analysis & Validation

Q. How to address discrepancies in reported IC50 values across studies?

- Methodological Answer :

- Assay Standardization : Normalize data using reference inhibitors (e.g., staurosporine for PKC) .

- Cell Line Authentication : STR profiling ensures genetic consistency (e.g., ATCC-certified SH-SY5Y) .

Q. What in vitro models best recapitulate the compound’s therapeutic potential?

- Methodological Answer :

- Neuroblastoma Models : SH-SY5Y cells (wild-type p53) for apoptosis studies .

- Primary Neuronal Cultures : Assess neurotoxicity/neuroprotection via MTT and caspase-3 assays .

Synthetic Chemistry Challenges

Q. How to mitigate fluoropyridine ring instability during synthesis?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during coupling .

- Low-Temperature Quenching : Halt reactions at 0°C to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.